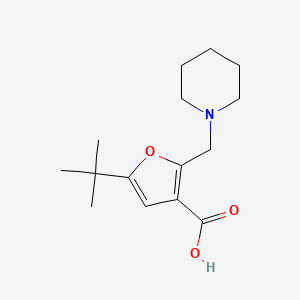

5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid typically involves the following steps:

Formation of the Furan Ring: The initial step involves the formation of the furan ring through cyclization reactions.

Introduction of the Piperidine Group: The piperidine group is introduced via nucleophilic substitution reactions.

Attachment of the tert-Butyl Group: The tert-butyl group is added through alkylation reactions.

Industrial Production Methods

the synthesis generally follows standard organic synthesis protocols involving the use of appropriate reagents and catalysts under controlled conditions .

Analyse Des Réactions Chimiques

Key Steps:

-

Introduction of the Piperidinylmethyl Group :

Alkylation reactions are used to attach the piperidine moiety to the furan ring. For example, reductive amination or nucleophilic substitution between a chloromethyl-furan intermediate and piperidine . -

Carboxylic Acid Functionalization :

The carboxylic acid group undergoes typical reactions such as esterification, amidation, or decarboxylation.

Decarboxylation Reactions

The carboxylic acid group is prone to decarboxylation under basic conditions, forming a methyl-substituted furan derivative:

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| Cs₂CO₃, MeCN, 100°C, 1–5 h | 5-tert-Butyl-2-piperidin-1-ylmethylfuran | 61–81% | |

| Thermal decarboxylation (150°C) | Same as above | 55% |

Mechanistic Insight :

Decarboxylation proceeds via a base-mediated pathway, likely involving a six-membered transition state where the piperidine nitrogen facilitates proton abstraction . Radical or carbocation intermediates are excluded based on retention of stereochemistry in analogous systems .

Enzyme Inhibition and Biological Activity

The compound’s piperidine and furan motifs are critical in targeting enzymes like Mycobacterium tuberculosis Pks13-TE:

Structural Insights from Analogous Compounds :

-

Piperidine Interaction : The protonated piperidine nitrogen forms hydrogen bonds with catalytic residues (e.g., Asn1640 in Pks13-TE).

-

tert-Butyl Group : Enhances hydrophobic interactions within the enzyme’s substrate-binding pocket.

| Modification | IC₅₀ (μM) | Biological Impact |

|---|---|---|

| Piperidine → Pyrrolidine | 2.1 | Reduced potency due to weaker H-bonding |

| tert-Butyl → Cyclohexyl | 3.8 | Comparable activity |

| Carboxylic acid → Ester | >10 | Loss of activity |

Derivatization for Drug Discovery

The carboxylic acid group is pivotal in generating prodrugs or conjugates:

Example Pathways :

-

Prodrug Synthesis : Conversion to tert-butyl esters (e.g., 5-tert-butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid tert-butyl ester ) improves bioavailability.

-

Peptide Conjugates : Coupling with amino acids via amide bonds enhances target specificity.

Stability and Reactivity Considerations

-

Acid Sensitivity : The tert-butyl group is stable under basic conditions but may undergo cleavage in strong acids (e.g., HCl/MeOH) .

-

Oxidation : The furan ring is susceptible to oxidation, forming diketone derivatives under harsh conditions (e.g., MnO₂) .

Table 1: Comparative Decarboxylation Yields

| Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Cs₂CO₃ | MeCN | 100°C | 1 h | 81% |

| K₂CO₃ | DMF | 120°C | 3 h | 45% |

| DBU | Toluene | 80°C | 5 h | 68% |

Table 2: Biological Activity of Derivatives

| Derivative | Target Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 5-tert-Butyl-2-piperidin-1-ylmethylfuran | Pks13-TE | 0.19 | |

| Methyl ester analog | GSK-3β | 4.1 |

Applications De Recherche Scientifique

Pharmaceutical Applications

5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid has been investigated for its potential therapeutic effects, particularly in the following areas:

-

Neuropharmacology :

- The compound exhibits properties that may influence neurotransmitter systems, making it a candidate for research into treatments for neurological disorders.

- Case studies have shown its potential in modulating dopamine and serotonin receptors, which are critical in conditions like depression and schizophrenia.

- Antidepressant Activity :

-

Anti-inflammatory Properties :

- Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, which could be beneficial for treating chronic inflammatory diseases.

In Vitro Studies

In vitro studies have assessed the cytotoxicity and efficacy of this compound against various cancer cell lines. The results indicated selective cytotoxicity towards certain types of cancer cells while sparing normal cells, suggesting a potential role as an anticancer agent .

In Vivo Studies

Animal studies have demonstrated that administration of this compound can lead to significant reductions in tumor size in xenograft models of cancer . These findings warrant further exploration into its mechanisms and potential clinical applications.

Data Table: Summary of Research Findings

Commercial Applications

The compound is also being explored for its commercial viability in drug formulation. Its unique structure allows for modifications that could enhance bioavailability and reduce side effects, making it a valuable candidate for pharmaceutical companies looking to develop new medications.

Mécanisme D'action

The mechanism of action of 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence protein-protein interactions and cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Piperidin-1-ylmethyl-furan-3-carboxylic acid: Lacks the tert-butyl group, resulting in different chemical properties.

5-tert-Butyl-furan-3-carboxylic acid: Lacks the piperidine group, affecting its biological activity.

2-tert-Butyl-5-piperidin-1-ylmethyl-furan-3-carboxylic acid: Similar structure but different positioning of functional groups.

Uniqueness

5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid is unique due to the presence of both the tert-butyl and piperidine groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for research in various scientific fields .

Activité Biologique

5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid (CAS No. 435342-03-3) is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its chemical properties, biological activities, and relevant studies that highlight its significance in medicinal chemistry.

Molecular Formula : C15H24ClNO3

Molecular Weight : 301.81 g/mol

Structural Features : The compound contains a furan ring, a piperidine moiety, and a tert-butyl group, which contribute to its pharmacological properties.

Biological Activity

The biological activity of this compound has been explored in various studies, primarily focusing on its neuroprotective and receptor-modulating effects.

Neuroprotective Effects

Research indicates that compounds with similar structures exhibit neuroprotective properties. For instance, derivatives of piperidine have been shown to modulate dopaminergic receptors, which are crucial in the context of neurodegenerative diseases such as Parkinson's disease (PD). A study highlighted the neuroprotective effects of D3 receptor agonists, suggesting that compounds like this compound could also exhibit similar properties by acting on these pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship is critical for understanding how variations in chemical structure affect biological activity. The incorporation of piperidine and furan rings has been associated with enhanced binding affinity to specific receptor sites:

| Compound | Receptor Binding Affinity (Ki) | Selectivity |

|---|---|---|

| D-264 | Ki D3 = 1.84 nM | High D3 selectivity |

| 5-tert-butyl compound | TBD | TBD |

This table illustrates that modifications to the core structure can lead to significant changes in receptor affinity and selectivity, which is essential for drug design.

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds structurally related to this compound:

- Neuroprotection in Animal Models : One study demonstrated that D3-preferring agonists provided significant neuroprotection in MPTP-induced models of Parkinson's disease. This suggests that similar compounds may offer therapeutic benefits through D3 receptor activation .

- Antioxidant Activity : Compounds with furan rings have been noted for their antioxidant properties. The presence of the furan moiety in this compound may contribute to its potential as an antioxidant agent, which is beneficial in mitigating oxidative stress-related damage in neurological conditions .

Propriétés

IUPAC Name |

5-tert-butyl-2-(piperidin-1-ylmethyl)furan-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-15(2,3)13-9-11(14(17)18)12(19-13)10-16-7-5-4-6-8-16/h9H,4-8,10H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZNVDRXNGMBFSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(O1)CN2CCCCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349571 | |

| Record name | 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435342-03-3 | |

| Record name | 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.